molecular formula C18H16ClN3O3S B2798300 3-(benzo[d]thiazol-2-yloxy)-N-(5-chloro-2-methoxyphenyl)azetidine-1-carboxamide CAS No. 1797848-16-8

3-(benzo[d]thiazol-2-yloxy)-N-(5-chloro-2-methoxyphenyl)azetidine-1-carboxamide

Cat. No. B2798300
CAS RN: 1797848-16-8
M. Wt: 389.85
InChI Key: PCDHMWHQHXTRHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure (azetidine ring). The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the carboxamide group could potentially undergo hydrolysis, and the aromatic rings might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and aromatic rings could affect its solubility, melting point, and other properties .

Scientific Research Applications

Synthesis and Biological Activity

The compound has been explored in the context of synthesizing novel chemical entities with potential anti-inflammatory, analgesic, and antimicrobial activities. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown significant inhibitory activity on COX-2 selectivity, along with notable analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Antimicrobial Evaluation and Docking Studies

Another area of research includes the synthesis, characterization, antimicrobial evaluation, and docking studies of compounds like 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides, demonstrating the compound's relevance in creating new antimicrobial agents through innovative synthetic pathways (Talupur et al., 2021).

Antitumor Activity

Research into novel tandem transformations of amino and carbonyl/nitrile groups in related thiophene compounds has expanded the understanding of this compound's potential in antitumor applications. These studies open new avenues for the development of cancer therapeutics by exploring the compound's structural analogs (Pokhodylo et al., 2010).

Chemical Synthesis and Characterization

The chemical synthesis and structural elucidation of related compounds, such as benzothiazole derivatives, have been a significant area of focus. These compounds have been synthesized and characterized for their potential biological activities, providing a foundation for further pharmaceutical applications (Mohamed, 2014).

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. This could include investigating its potential use as a pharmaceutical compound, studying its reactivity, or exploring its physical properties .

properties

IUPAC Name

3-(1,3-benzothiazol-2-yloxy)-N-(5-chloro-2-methoxyphenyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c1-24-15-7-6-11(19)8-14(15)20-17(23)22-9-12(10-22)25-18-21-13-4-2-3-5-16(13)26-18/h2-8,12H,9-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDHMWHQHXTRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzo[d]thiazol-2-yloxy)-N-(5-chloro-2-methoxyphenyl)azetidine-1-carboxamide

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